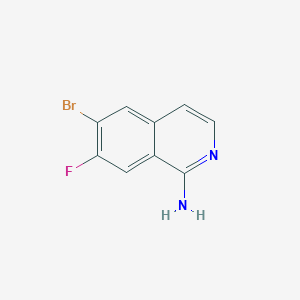

6-Bromo-7-fluoroisoquinolin-1-amine

Description

Significance of Halogenated Isoquinolines in Organic Synthesis and Medicinal Chemistry Research

The introduction of halogen atoms (fluorine, chlorine, bromine, iodine) onto the isoquinoline (B145761) core significantly modifies the compound's physicochemical properties. Halogenation can enhance a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. In organic synthesis, halogens are exceptionally useful as they can act as leaving groups in substitution reactions or participate in various cross-coupling reactions (like Suzuki, Sonogashira, and Stille couplings), allowing for the construction of more complex molecular architectures. acs.org This reactivity makes halogenated isoquinolines valuable intermediates. researchgate.net Studies have shown that the presence of halogens, such as bromine at the 6-position of a heterocyclic core, can improve the anticancer effects of the compound. nih.gov Specifically, 1-haloisoquinolines are known to be susceptible to nucleophilic substitution, making them key precursors for introducing other functional groups at the C1 position. iust.ac.ir

Overview of Isoquinoline Scaffold as a Privileged Structure

The isoquinoline framework is widely regarded as a "privileged structure" in medicinal chemistry. This term describes a molecular scaffold that is capable of binding to multiple, diverse biological targets, leading to a broad range of pharmacological activities. nih.gov The versatility of the isoquinoline ring system allows it to serve as a template for designing drugs targeting various ailments, including cancer, infections, and neurological disorders. smolecule.com Its derivatives are found in numerous clinically used drugs, highlighting its importance in drug discovery and development. nih.gov

Contextualization of 6-Bromo-7-fluoroisoquinolin-1-amine within Isoquinoline Chemistry

This compound is a polysubstituted isoquinoline derivative featuring three key functional groups that define its chemical character:

The 1-amino group: The presence of an amino group at the C1 position makes the compound a 1-aminoisoquinoline (B73089). This class of compounds is of significant pharmacological interest, with some derivatives showing potential as antidepressant and antioxidant agents. nih.gov The amino group can be introduced through various synthetic methods, including the nucleophilic substitution of a 1-haloisoquinoline or through modern metal-catalyzed cyclization reactions. acs.orgrsc.orgresearchgate.net

The 6-bromo and 7-fluoro groups: The benzene (B151609) portion of the isoquinoline ring is substituted with two different halogen atoms. The bromine atom at C6 and the fluorine atom at C7 introduce significant electronic and steric changes. Halogens are known to modulate the reactivity and biological profile of the entire molecule. The presence of both bromine and fluorine on the same aromatic ring offers multiple reaction sites for further synthetic modifications. For instance, the carbon-bromine bond is a common site for metal-catalyzed cross-coupling reactions.

While specific research on this compound is not widely published, its structure is a composite of well-studied motifs. Its properties can be inferred from related compounds like 6-Bromo-7-fluoroisoquinoline (B1374277) and 6-Bromo-1-chloro-7-fluoroisoquinoline (B1383113). sigmaaldrich.com These related structures are recognized as important building blocks in organic synthesis and medicinal chemistry. smolecule.com

| Property | 6-Bromo-7-fluoroisoquinoline sigmaaldrich.comuni.lu | 6-Bromo-1-chloro-7-fluoroisoquinoline uni.lu |

| Molecular Formula | C₉H₅BrFN | C₉H₄BrClFN |

| Molecular Weight | ~226.05 g/mol | ~260.49 g/mol |

| Monoisotopic Mass | 224.95894 Da | 258.91998 Da |

| Appearance | Data not available | Data not available |

| Purity | 95% | Data not available |

| Storage Temperature | Ambient Storage | Data not available |

This table presents available data for compounds structurally related to this compound to provide a comparative context.

Scope and Objectives of Academic Inquiry into the Chemical Compound

The unique substitution pattern of this compound makes it a compelling target for academic and industrial research. The primary objectives of such inquiry would likely include:

Development of Novel Synthetic Routes: Establishing efficient and regioselective methods for its synthesis would be a primary goal. This could involve multi-step sequences starting from simpler halogenated anilines or benzenes, or late-stage functionalization of a pre-formed isoquinoline core. chemicalbook.comgoogle.com

Exploration as a Synthetic Building Block: The compound serves as a versatile template. The amino group can be further functionalized, and the bromo and fluoro substituents offer distinct reactivities for creating a library of novel, complex heterocyclic compounds. The C-Br bond, in particular, is a prime handle for palladium-catalyzed cross-coupling reactions.

Medicinal Chemistry Research: Given that halogenated isoquinolines and 1-aminoisoquinolines are known to possess biological activity, this compound would be a candidate for screening in various assays. nih.gov Research would focus on its potential as an anticancer, antimicrobial, or neuroactive agent by evaluating its ability to inhibit enzymes or modulate receptor functions. nih.gov Structure-activity relationship (SAR) studies would be crucial to understand how each substituent contributes to its biological profile.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-bromo-7-fluoroisoquinolin-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrFN2/c10-7-3-5-1-2-13-9(12)6(5)4-8(7)11/h1-4H,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGBWGRLEQZQNAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C2=CC(=C(C=C21)Br)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6 Bromo 7 Fluoroisoquinolin 1 Amine

Precursor Synthesis and Halogenation Strategies

The creation of the core 6-bromo-7-fluoroisoquinoline (B1374277) structure is foundational. This process begins with the synthesis of simpler isoquinoline (B145761) derivatives which are then subjected to carefully chosen halogenation reactions to install the bromine and fluorine atoms at the desired C-6 and C-7 positions, respectively.

A common strategy in isoquinoline chemistry is to synthesize an isoquinolin-1-one (or isocarbostyril) or a quinolin-4-ol, which can then be converted into a more reactive 1-chloro-isoquinoline intermediate. This chloro-substituent serves as an effective leaving group for subsequent nucleophilic substitution reactions, including amination.

The synthesis often starts with appropriately substituted anilines or benzonitriles. For instance, a general approach involves the cyclization of a substituted phenylacetic acid derivative. In a related synthesis for a similar quinoline (B57606) system, 4-bromoaniline (B143363) is used as a starting material, which undergoes condensation and cyclization to form a bromoquinolin-4-ol. atlantis-press.com This intermediate is then converted to the corresponding chloro-derivative. A key step in this conversion is the reaction with phosphorus oxychloride (POCl₃), often with a catalytic amount of dimethylformamide (DMF), to replace the hydroxyl group with a chlorine atom. atlantis-press.com For example, 6-bromoquinolin-4-ol (B142416) can be refluxed with POCl₃ to yield 6-bromo-4-chloroquinoline. atlantis-press.com This principle is extended to the isoquinoline series, where a 6-bromo-7-fluoro-isoquinolin-1-one precursor would be treated with a chlorinating agent like POCl₃ or sulfuryl chloride (SO₂Cl₂) to produce the highly useful 6-bromo-1-chloro-7-fluoroisoquinoline (B1383113) intermediate.

Table 1: Reagents for Chloro-isoquinoline Synthesis

| Precursor | Reagent | Product |

|---|---|---|

| 6-Bromoquinolin-4-ol | POCl₃, DMF (cat.) | 6-Bromo-4-chloroquinoline atlantis-press.com |

Achieving the specific 6-bromo-7-fluoro substitution pattern requires careful, regioselective halogenation steps. The order of introduction of the halogens is critical to direct the incoming substituents to the correct positions. A common and effective strategy is a stepwise halogenation approach.

Fluorination: The synthesis can begin with the fluorination at the C-7 position of an existing isoquinoline or a suitable precursor. Electrophilic fluorinating agents are employed for this purpose.

Bromination: Following fluorination, the C-6 position is targeted for bromination. This is typically achieved through electrophilic aromatic substitution using a bromine source.

This stepwise process leverages the directing effects of the existing ring system and substituents to ensure the desired regiochemistry. The introduction of halogens can also be achieved via metal-halogen exchange reactions on pre-existing halo-isoquinolines at low temperatures, allowing for the creation of new organolithium intermediates that can be further functionalized. quimicaorganica.org

The choice of halogenation technique is crucial for the successful synthesis of halo-isoquinolines. The primary methods involve electrophilic substitution on the neutral aromatic ring and nucleophilic substitution on an activated system, such as an N-oxide.

Electrophilic Halogenation: This is a direct method for introducing halogens onto the benzene (B151609) ring portion of the isoquinoline. The reaction proceeds via an electrophilic attack on the electron-rich aromatic system. For the synthesis of 6-bromo-7-fluoroisoquinoline precursors, specific reagents are used to control regioselectivity.

Fluorination: Electrophilic fluorinating agents like Selectfluor® are used under anhydrous conditions to introduce the fluorine atom.

Bromination: N-bromosuccinimide (NBS) is a common and effective reagent for electrophilic bromination of aromatic rings. nih.gov In the synthesis of 5-bromoanthranilic acid, a precursor for some heterocyclic systems, NBS is added to anthranilic acid in acetonitrile. nih.gov

Nucleophilic Halogenation: This method involves the reaction of a nucleophilic halogen source with an electron-deficient isoquinoline ring. The reactivity of the isoquinoline core towards nucleophiles is enhanced by forming the corresponding N-oxide. The N-oxide activates the C-1 position (and C-3 to a lesser extent) for nucleophilic attack. Halogenation of isoquinoline-N-oxides can be achieved using reagents like oxalyl halide in the presence of a base such as triethylamine. researchgate.net While highly effective for introducing halogens at the C-1 position, this method is less direct for functionalizing the C-6 and C-7 positions.

Table 2: Comparison of Halogenation Methods

| Technique | Description | Typical Reagents | Target Positions |

|---|---|---|---|

| Electrophilic Aromatic Substitution | Direct halogenation of the neutral aromatic ring. | Selectfluor® (for F), N-Bromosuccinimide (NBS) (for Br). nih.gov | Benzene ring (e.g., C-5, C-6, C-7, C-8). iust.ac.ir |

| Nucleophilic Halogenation (via N-Oxide) | Halogenation of an activated isoquinoline N-oxide. researchgate.net | POCl₃, SOCl₂, Oxalyl Halide/Triethylamine. researchgate.net | Pyridine (B92270) ring (primarily C-1). researchgate.netiust.ac.ir |

Alternative Synthetic Routes and Methodological Innovations

Beyond the stepwise functionalization of a pre-formed isoquinoline ring, modern organic synthesis offers several innovative strategies for constructing the 6-Bromo-7-fluoroisoquinolin-1-amine scaffold. These methods often provide greater efficiency and access to diverse analogs.

Cascade Cyclization and Annulation Methods

Cascade reactions, where multiple bonds are formed in a single operation, provide an elegant and atom-economical approach to complex heterocycles. A gold(III)-mediated domino reaction of 2-alkynylbenzamides with ammonium (B1175870) acetate (B1210297) has been shown to produce 1-aminoisoquinolines under mild conditions. nih.gov Adapting this methodology would involve starting with a suitably substituted 2-alkynylbenzamide, specifically 2-alkynyl-4-bromo-5-fluorobenzamide. This precursor would undergo a gold-catalyzed intramolecular hydroamination/cyclization cascade, with ammonium acetate serving as the nitrogen source for the 1-amino group, to directly afford the target compound.

Another powerful annulation strategy is the rhodium(III)-catalyzed C-H activation and cyclization of oximes with diazo compounds, which yields multisubstituted isoquinolines. organic-chemistry.org This method avoids pre-functionalization of the starting materials, representing a highly efficient approach.

Multicomponent Reactions for Isoquinoline Ring Assembly

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a one-pot process. beilstein-journals.orgnih.gov Several MCRs are known for the synthesis of the isoquinoline core. nih.govbeilstein-journals.org For instance, a variation of the Povarov reaction or the Doebner reaction could potentially be designed to assemble the 6-Bromo-7-fluoroisoquinoline ring system. nih.gov

A hypothetical MCR could involve the condensation of a 4-bromo-5-fluorobenzaldehyde derivative, an amine, and a C2-synthon (like pyruvic acid or an alkyne) to build the heterocyclic core. The 1-amino functionality might be incorporated directly or installed in a subsequent step. The advantage of MCRs lies in their operational simplicity and ability to rapidly generate chemical diversity. beilstein-journals.orgbeilstein-journals.org

Photochemical Synthesis Routes for Isoquinoline Derivatives

Photochemical methods represent a frontier in synthetic chemistry, often enabling unique transformations under mild conditions. Visible-light photoredox catalysis can be employed for the C-H functionalization of heterocycles. nih.govnih.gov A potential photochemical route to a precursor of this compound could involve the direct C-H amination of 6-Bromo-7-fluoroisoquinoline. youtube.com This would utilize a photocatalyst to generate a highly reactive nitrogen-centered radical from an amine source, which would then add to the electron-deficient isoquinoline ring.

Furthermore, photochemical cyclizations of o-alkynylated benzamides can lead to substituted isoquinolinones, which are valuable intermediates that could be converted to the target 1-aminoisoquinoline (B73089). nih.gov These light-mediated reactions often exhibit high functional group tolerance and proceed under gentle conditions, avoiding the harsh reagents and high temperatures associated with traditional methods. nih.govorganic-chemistry.org

Mechanistic Investigations of 6 Bromo 7 Fluoroisoquinolin 1 Amine Synthesis and Derivatization

Elucidation of Reaction Mechanisms in Halogenation and Amination

The formation of 6-Bromo-7-fluoroisoquinolin-1-amine involves the creation of the isoquinoline (B145761) ring system, its specific halogenation pattern, and the introduction of an amine at the 1-position. The amination step, in particular, can be achieved through various mechanisms, each with distinct characteristics.

Radical mechanisms for the amination of aromatic systems, while less common than other methods, can occur under specific conditions. One such pathway is the SRN1 (substitution, radical-nucleophilic, unimolecular) mechanism. This multi-step process is distinct from thermal nucleophilic aromatic substitution (SNAr) and is typically initiated by light or a solvated electron.

The proposed SRN1 pathway for the amination of a 1-halo-6-bromo-7-fluoroisoquinoline precursor would involve:

Initiation: An electron is transferred to the 1-halo-isoquinoline substrate, forming a radical anion intermediate.

Propagation: This radical anion fragments, cleaving the carbon-halogen bond at the C1 position to generate an aryl radical and a halide anion.

Reaction: The resulting σ-radical at the C1 position reacts with a nucleophile, such as an amide ion (NH₂⁻), to form a new radical anion.

Termination: This new radical anion transfers its electron to another molecule of the starting 1-halo-isoquinoline, propagating the chain reaction and forming the final product, this compound.

This type of reaction is particularly useful for aryl halides that are unreactive under standard SNAr conditions. wikipedia.org For instance, photostimulated SRN1 reactions have been successfully used to arylate β-dicarbonyl compounds using bromo-benzonitriles. researchgate.net

Transition metal catalysis provides a powerful and versatile method for forming C-N bonds in the synthesis of amino-substituted heterocycles. Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, are a cornerstone of modern organic synthesis and represent a highly plausible route to this compound from a 1-halo-6-bromo-7-fluoroisoquinoline precursor.

A typical palladium-catalyzed amination cycle involves:

Oxidative Addition: A low-valent palladium(0) complex reacts with the 1-halo-isoquinoline, inserting into the carbon-halogen bond to form a Pd(II) intermediate. A preliminary mechanistic work indicates that a palladium monophosphine complex is the active catalyst in the cross-coupling of aryl halides. researchgate.net

Ligand Exchange/Coordination: The amine nucleophile coordinates to the Pd(II) center, often displacing an existing ligand.

Deprotonation: A base removes a proton from the coordinated amine, forming an amido complex.

Reductive Elimination: The C-N bond is formed as the product, this compound, is released from the metal center, regenerating the Pd(0) catalyst.

This methodology is popular due to its high yields and broad substrate scope. researchgate.net Palladium catalysis is also instrumental in constructing the isoquinoline core itself. For example, 3,4-disubstituted isoquinolines can be synthesized via palladium-catalyzed cross-coupling of 2-(1-alkynyl)benzaldimines with organic halides. acs.org Transition metal-catalyzed C–H activation is another advanced strategy that circumvents the need for pre-halogenated substrates. rsc.org

Nucleophilic aromatic substitution (SNAr) is a primary mechanism for introducing nucleophiles onto aromatic and heteroaromatic rings, particularly those activated by electron-withdrawing groups. wikipedia.orgmasterorganicchemistry.com In the context of isoquinoline, the ring nitrogen atom delocalizes negative charge effectively, activating the ring towards nucleophilic attack, especially at the α-position (C1). wikipedia.orgiust.ac.ir

The SNAr mechanism proceeds via a two-step addition-elimination sequence:

Addition: A nucleophile, such as an amide ion (from a reagent like potassium amide), attacks the electron-deficient C1 carbon of the isoquinoline ring. This step is typically the rate-determining one and leads to the formation of a high-energy, negatively charged intermediate known as a Meisenheimer complex. libretexts.org The aromaticity of the ring is temporarily disrupted.

Elimination: A leaving group, in this case, a hydride ion (H⁻) in a Chichibabin-type reaction, is expelled from the Meisenheimer complex, restoring the aromaticity of the ring and yielding the 1-aminoisoquinoline (B73089) product. iust.ac.ir

For a 6-bromo-7-fluoroisoquinoline (B1374277) substrate, the electron-withdrawing inductive effects of the fluorine and bromine atoms further activate the ring, facilitating the initial nucleophilic attack. While direct amination via a Chichibabin reaction is possible, SNAr is more commonly seen when a good leaving group like a halide is already present at the reaction site. If the synthesis started from 1,6-dibromo-7-fluoroisoquinoline, the amine would displace the halide at the more activated C1 position. In SNAr reactions, fluoride (B91410) is often a better leaving group than other halides due to the high electronegativity of the fluorine atom which polarizes the C-F bond, making the carbon more electrophilic. masterorganicchemistry.com

Identification and Characterization of Reaction Intermediates

The identification of reaction intermediates is crucial for confirming a proposed mechanism. Each potential pathway to this compound is characterized by distinct intermediates that can often be detected or trapped using spectroscopic methods or chemical means.

| Reaction Mechanism | Key Intermediate(s) | Description | Relevant Citations |

| Radical-Mediated (SRN1) | Radical Anion | Formed by the addition of an electron to the isoquinoline substrate. It is a key species that initiates the radical chain reaction. | wikipedia.org |

| σ-Aryl Radical | Formed after the fragmentation of the radical anion, with the unpaired electron localized in an sp² orbital at the C1 position. | ||

| Transition Metal-Catalyzed | Pd(II) Oxidative Addition Complex | Formed when the Pd(0) catalyst inserts into the C-X (X=Halogen) bond of the precursor. | researchgate.net |

| Pd(II)-Amido Complex | Formed after coordination of the amine and deprotonation by a base, prior to reductive elimination. | ||

| Nucleophilic Aromatic Substitution (SNAr) | Meisenheimer Complex | A resonance-stabilized, negatively charged anionic σ-complex formed by the addition of the nucleophile to the aromatic ring. Its stability is key to the reaction's feasibility. | libretexts.org |

In some cases, intermediates like Meisenheimer complexes can be stable enough to be isolated and characterized, providing definitive proof of an SNAr mechanism. libretexts.org

Kinetic and Thermodynamic Considerations in Reaction Pathways

The kinetics and thermodynamics of a reaction determine its rate and feasibility, dictating which mechanistic pathway is favored under specific conditions.

For SNAr reactions , the rate-determining step is typically the formation of the Meisenheimer intermediate. masterorganicchemistry.comlibretexts.org The reaction rate is therefore highly sensitive to factors that stabilize this charged species.

Electron-Withdrawing Groups: The presence of the bromo and fluoro substituents, along with the inherent electron-withdrawing nature of the isoquinoline's nitrogen atom, stabilizes the negative charge in the Meisenheimer complex through inductive effects, thereby accelerating the reaction.

Leaving Group: In SNAr, the C-X bond is broken after the rate-determining step, so the leaving group's ability has a smaller effect on the rate compared to SN1 or SN2 reactions. The order of reactivity is often F > Cl > Br > I, as the high electronegativity of fluorine makes the attached carbon more electrophilic and susceptible to initial attack. masterorganicchemistry.com

In transition metal-catalyzed cycles, any step can be rate-limiting, but often the oxidative addition or reductive elimination is the slowest. The choice of ligand on the metal is critical; it influences the catalyst's stability, solubility, and the rates of the individual steps in the catalytic cycle. The reaction is under kinetic control, and the product distribution depends on the relative rates of competing reaction pathways.

Stereochemical Aspects of Isoquinoline Synthesis

While the target molecule, this compound, is achiral, the synthesis of its core isoquinoline ring system can involve significant stereochemical considerations, especially when derived from chiral precursors. Many classical methods for isoquinoline synthesis, such as the Pictet-Spengler or Bischler-Napieralski reactions, generate new chiral centers. iust.ac.irpharmaguideline.com

For example, the Pictet-Spengler synthesis involves the acid-catalyzed cyclization of a β-arylethylamine with an aldehyde or ketone, which can create a new stereocenter at the C1 position of the resulting tetrahydroisoquinoline. pharmaguideline.com The stereochemical outcome of these reactions can be controlled through the use of chiral auxiliaries, catalysts, or substrates, leading to enantiomerically enriched products. acs.org

Studies on the synthesis of complex, fused isoquinoline systems have demonstrated that the configuration of substituents on the starting materials has a profound effect on the conformation and relative configuration of the final products. rsc.org Although these stereocenters might be removed in subsequent aromatization steps to form the final isoquinoline ring, controlling them during the synthesis is vital for building complex molecular architectures and preventing the formation of unwanted diastereomers. Therefore, while the final product is flat and achiral, the synthetic pathway to construct its foundational ring may be deeply rooted in stereoselective chemistry. rsc.org

Computational Chemistry and Spectroscopic Analysis of 6 Bromo 7 Fluoroisoquinolin 1 Amine

Computational and spectroscopic methods are indispensable tools for the detailed characterization of novel chemical entities. For 6-Bromo-7-fluoroisoquinolin-1-amine, these techniques provide critical insights into its three-dimensional structure, electron distribution, and the precise connectivity of its atoms.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. tandfonline.comfigshare.com It is widely employed to calculate a molecule's geometric and electronic properties with high accuracy. nih.govresearchgate.net

In the context of substituted isoquinolines, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d, p), are utilized to optimize the molecular geometry and determine various molecular properties. tandfonline.comfigshare.com These calculations can reveal bond lengths, bond angles, and dihedral angles of the molecule in its ground state. For this compound, DFT would elucidate how the bromine, fluorine, and amine substituents influence the planarity and electronic distribution of the core isoquinoline (B145761) ring system. The results of such studies, including parameters like dipole moment and rotational constants, provide a foundational understanding of the molecule's physical characteristics. tandfonline.com

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. wikipedia.orglibretexts.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. nih.govwikipedia.org The HOMO is the outermost orbital containing electrons and acts as an electron donor, defining the molecule's nucleophilicity. libretexts.org Conversely, the LUMO is the innermost empty orbital and acts as an electron acceptor, determining the molecule's electrophilicity.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. tandfonline.comnih.gov A large energy gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. tandfonline.com For this compound, FMO analysis would map the electron density distribution within these frontier orbitals, indicating the likely sites for electrophilic and nucleophilic attack. For instance, DFT studies on similar isoquinoline derivatives have calculated HOMO and LUMO energies to predict their electronic and optical properties. tandfonline.comnih.gov

| Orbital | Energy (eV) | Significance for this compound |

|---|---|---|

| HOMO (Highest Occupied Molecular Orbital) | Calculated Value | Indicates the energy of the outermost electrons. The distribution of the HOMO across the molecule highlights potential sites for electrophilic attack (nucleophilic regions). The amine group is expected to significantly influence the HOMO. |

| LUMO (Lowest Unoccupied Molecular Orbital) | Calculated Value | Indicates the energy of the lowest energy empty orbital. The distribution of the LUMO highlights potential sites for nucleophilic attack (electrophilic regions). The electronegative F and Br atoms and the N-atom in the ring are expected to influence the LUMO. |

| HOMO-LUMO Gap (ΔE) | Calculated Difference | Represents the energy required to excite an electron from the HOMO to the LUMO. A smaller gap suggests higher reactivity and potential for applications in electronic materials. |

Advanced NMR Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the structure of organic molecules in solution. A combination of one-dimensional and two-dimensional NMR experiments allows for the complete assignment of all proton and carbon signals, confirming the molecular structure of this compound.

Application of ¹⁹F NMR Spectroscopy for Fluorine Resonance Assignment

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is a particularly valuable tool. nih.gov The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it a highly sensitive nucleus for NMR detection. alfa-chemistry.com A key advantage of ¹⁹F NMR is its vast chemical shift range, which makes the observed shifts highly sensitive to the local electronic environment. alfa-chemistry.comnih.gov

¹H and ¹³C NMR Spectroscopic Characterization

¹H and ¹³C NMR spectra provide the backbone of structural elucidation. Based on the structure of this compound, a set of distinct signals is expected in both spectra.

The ¹H NMR spectrum is predicted to show four signals in the aromatic region corresponding to the protons at C-3, C-4, C-5, and C-8, and a broad signal for the amine (-NH₂) protons. The multiplicities of the aromatic signals (singlet, doublet) will be dictated by spin-spin coupling with neighboring protons and the fluorine atom. For example, the H-8 signal is expected to be a doublet due to coupling with the C-7 fluorine atom.

The ¹³C NMR spectrum will show nine distinct signals for each of the nine carbon atoms in the isoquinoline ring system. The chemical shifts of these carbons are influenced by the attached atoms (H, Br, F, N) and their position within the heterocyclic and aromatic structure. The carbon atoms bonded to the electronegative fluorine (C-7), bromine (C-6), and nitrogen (C-1, C-2) atoms will have characteristic chemical shifts. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups, although only CH groups are present in the isoquinoline core.

| Position | ¹H Chemical Shift (δ, ppm) | Expected Multiplicity | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|

| 1 | - | - | ~155-160 |

| 3 | ~6.5-7.0 | d | ~100-105 |

| 4 | ~7.0-7.5 | d | ~135-140 |

| 4a | - | - | ~120-125 |

| 5 | ~7.8-8.2 | d (from ¹⁹F coupling) | ~115-120 |

| 6 | - | - | ~110-115 (C-Br) |

| 7 | - | - | ~150-160 (d, ¹JCF) |

| 8 | ~7.5-8.0 | d (from ¹⁹F coupling) | ~110-115 |

| 8a | - | - | ~140-145 |

| 1-NH₂ | ~5.0-6.0 | s (broad) | - |

Note: Predicted shifts are estimates based on related structures. 'd' = doublet, 's' = singlet. ¹³C shifts for fluorinated carbons appear as doublets due to C-F coupling.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

While 1D NMR provides essential information, 2D NMR techniques are often necessary to unambiguously assign all signals for complex molecules. europeanpharmaceuticalreview.comwikipedia.org

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-coupled to each other, typically through two or three bonds. youtube.comsdsu.edu For this compound, a COSY spectrum would show a cross-peak between the protons at C-3 and C-4, confirming their adjacent relationship. The absence of other correlations in the aromatic region would help confirm the substitution pattern.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). youtube.comsdsu.edu An HSQC spectrum would definitively link each proton signal (H-3, H-4, H-5, H-8) to its corresponding carbon signal (C-3, C-4, C-5, C-8), simplifying the assignment of the protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment is crucial for mapping the complete carbon skeleton by showing correlations between protons and carbons over two to three bonds (and sometimes four). youtube.comresearchgate.net HMBC is invaluable for assigning quaternary (non-protonated) carbons. sdsu.edu For the target molecule, key HMBC correlations would be expected between:

H-5 and carbons C-4, C-6, C-7, and C-8a.

H-8 and carbons C-1, C-6, C-7, and C-8a.

H-3 and carbons C-1, C-4a, and C-8a.

H-4 and carbons C-3, C-5, and C-8a. These long-range correlations provide unequivocal proof of the connectivity of the entire ring system and the placement of the substituents.

High-Resolution Mass Spectrometry (HRMS) Analysis

High-Resolution Mass Spectrometry (HRMS) is an essential analytical technique for the unambiguous confirmation of a compound's elemental composition. By measuring the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to four or more decimal places), HRMS allows for the calculation of a precise molecular formula. This is crucial for distinguishing between compounds that may have the same nominal mass but different elemental makeups.

For this compound, the expected molecular formula is C₉H₆BrFN₂. The presence of bromine is particularly distinctive in mass spectrometry due to its characteristic isotopic pattern, with ⁷⁹Br and ⁸¹Br occurring in an approximate 1:1 ratio.

While specific experimental HRMS data for this compound is not available in the reviewed literature, computational data for the isomeric compound 6-bromo-8-fluoroisoquinolin-1-amine (PubChem CID: 176120838) is available and provides the expected exact mass. nih.gov Since they are isomers, they share the same molecular formula and, therefore, the same exact mass. The calculated monoisotopic mass for the protonated molecule ([M+H]⁺) would be used to compare against the experimental value obtained from an HRMS analysis.

Table 1: Predicted HRMS Data for this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₆BrFN₂ | nih.gov |

| Monoisotopic Mass | 239.96984 Da | nih.gov |

This table presents computed data for an isomer, which is expected to be identical for the title compound.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.orguq.edu.au This technique provides detailed information on bond lengths, bond angles, and torsion angles, revealing the molecule's conformation and how it packs within a crystal lattice. nih.gov The first and often most challenging step in this process is the growth of a high-quality single crystal suitable for diffraction experiments. nih.gov

No published X-ray crystal structure for this compound could be located. However, a hypothetical analysis would yield critical structural parameters. The resulting data would confirm the planar nature of the isoquinoline ring system and detail the spatial relationship between the bromine, fluorine, and amine substituents. This information is invaluable for understanding intermolecular interactions, such as hydrogen bonding involving the amine group, and for providing an accurate molecular geometry for computational studies.

Table 2: Illustrative Data from a Hypothetical X-ray Crystallography Analysis

| Parameter | Expected Data Type | Significance |

|---|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic | Describes the symmetry of the crystal lattice. |

| Space Group | e.g., P2₁/c | Defines the specific symmetry elements within the unit cell. |

| Unit Cell Dimensions (Å, °) | a, b, c, α, β, γ | Defines the size and shape of the repeating unit of the crystal. |

| Bond Lengths (Å) | e.g., C-Br, C-F, C-N | Provides exact distances between bonded atoms. |

| Bond Angles (°) | e.g., C-C-C, C-N-H | Defines the angles between adjacent bonds. |

This table is illustrative of the data that would be obtained from a successful X-ray crystallography experiment.

Molecular Modeling and Docking Studies

Molecular modeling and docking are computational techniques used to predict how a small molecule (ligand), such as this compound, might bind to a macromolecular target, typically a protein. mdpi.com These studies are fundamental in modern drug discovery for hypothesizing mechanisms of action and for prioritizing compounds for synthesis and biological testing. nih.govnih.gov The process involves generating a three-dimensional model of the ligand and computationally placing it into the binding site of a protein whose structure is known (often from X-ray crystallography). nih.gov A scoring function then estimates the binding affinity, and the predicted binding pose reveals potential intermolecular interactions.

Specific molecular docking studies for this compound are not documented in the searched literature. However, isoquinoline and related heterocyclic scaffolds are known to target a variety of enzymes, such as kinases and polymerases. A theoretical docking study of this compound into a protein kinase active site, for example, would likely investigate key interactions:

Hydrogen Bonding: The amine group at the C1 position and the isoquinoline nitrogen are potential hydrogen bond donors and acceptors, respectively. These could form critical hydrogen bonds with amino acid residues in the hinge region of a kinase active site.

Halogen Bonding: The bromine atom at the C6 position could participate in halogen bonding, a non-covalent interaction with electron-rich atoms like oxygen or nitrogen.

Hydrophobic Interactions: The aromatic isoquinoline ring system can engage in hydrophobic and π-stacking interactions with nonpolar amino acid residues in the binding pocket.

These theoretical interactions provide a structural hypothesis for the molecule's potential biological activity, guiding further investigation without making claims about its actual effects.

Table 3: Hypothetical Interactions from a Molecular Docking Study

| Interaction Type | Potential Interacting Group on Ligand | Potential Interacting Protein Residue |

|---|---|---|

| Hydrogen Bond | 1-amino group (-NH₂) | e.g., Aspartate, Glutamate (acceptor) |

| Hydrogen Bond | Isoquinoline Nitrogen | e.g., Serine, Threonine (donor) |

| Halogen Bond | 6-bromo group (-Br) | e.g., Carbonyl oxygen of peptide backbone |

This table presents a hypothetical summary of potential binding interactions that could be identified through molecular docking.

Structure Activity Relationship Sar Principles in Halogenated Isoquinolines

Influence of Bromine and Fluorine Substituents on Molecular Interactions

The presence and nature of halogen substituents on the isoquinoline (B145761) ring are critical determinants of the compound's molecular behavior. Bromine and fluorine, in particular, impart distinct electronic and steric effects that modulate intermolecular forces.

Halogen substituents, such as bromine and fluorine, are known to enhance electrophilic reactivity and influence key physicochemical properties like solubility and stability. The high electronegativity of fluorine and the size of bromine can create a polarized region on the halogen's outer surface, known as a σ-hole. This region of positive electrostatic potential allows for attractive, non-covalent interactions known as halogen bonds. researchgate.net The strength of these bonds is highly tunable; substituting aromatic hydrogens with electronegative fluorine atoms can have a dramatic effect, leading to interactions that can be up to 100% stronger. researchgate.net These halogen bonds, alongside other interactions like C–H···O and C–H···halogen hydrogen bonds, play a significant role in the crystal packing and molecular conformation of halogenated heterocycles. nih.gov

Table 1: Effects of Halogen Substituents on Molecular Properties

| Property | Influence of Fluorine | Influence of Bromine | Combined Effect in 6-Bromo-7-fluoroisoquinolin-1-amine |

| Electronegativity | High; strong inductive electron withdrawal. researchgate.net | Moderate; less inductive withdrawal than fluorine. | Creates a significant electron density gradient across the benzene (B151609) ring of the isoquinoline core. |

| Polarizability | Low. | High; allows for stronger dispersion forces. | The combination of inductive and polarization effects modulates the overall electronic character. |

| Halogen Bonding | Weak or non-existent as a halogen bond donor. | Capable of forming significant halogen bonds via its σ-hole. researchgate.net | The electron-withdrawing fluorine at C7 can enhance the positive character of the σ-hole on the bromine at C6, potentially strengthening its halogen bonding capability. researchgate.net |

| Steric Profile | Small van der Waals radius; minimal steric hindrance. | Larger van der Waals radius; can influence molecular conformation. | The substituents at adjacent positions (C6 and C7) influence the planarity and interaction profile of the molecule's benzenoid ring. |

| Lipophilicity | Increases lipophilicity. | Significantly increases lipophilicity. | The presence of both halogens is expected to increase the molecule's overall lipophilicity, affecting properties like membrane permeability. |

Positional Effects of Halogen and Amine Groups on Reactivity

The regiochemistry of substituents on the isoquinoline nucleus dictates its reactivity towards both electrophilic and nucleophilic attack. The isoquinoline scaffold is composed of a benzene ring fused to a pyridine (B92270) ring, and the reactivity at each position is distinct. gcwgandhinagar.com

In electrophilic aromatic substitution on an unsubstituted, neutral isoquinoline molecule, the reaction occurs preferentially on the electron-rich benzene ring rather than the electron-deficient pyridine ring. gcwgandhinagar.com Experimental studies have established a clear positional reactivity order for electrophilic attack. rsc.org

Table 2: Electrophilic Reactivity Order of Unsubstituted Isoquinoline

| Position | Relative Reactivity Rank | Electrophilic Substituent Constant (σ+) |

| 4 | 1 | -0.025 |

| 5 | 2 | +0.07 |

| 7 | 2 | +0.07 |

| 8 | 3 | +0.255 |

| 6 | 4 | +0.31 |

| 3 | 5 | +0.41 |

| 1 | 6 | +0.51 |

| Data sourced from a study on the gas-phase pyrolysis of 1-(isoquinolyl)ethyl acetates, which provides a measure of quantitative electrophilic reactivity. rsc.org |

This reactivity pattern shows that the 4-, 5-, and 7-positions are the most susceptible to electrophilic attack. rsc.org In this compound, the presence of the halogens at positions 6 and 7 significantly modifies this intrinsic reactivity. The fluorine at C7 and bromine at C6 are deactivating, electron-withdrawing groups, which would generally decrease the rate of further electrophilic substitution on the benzene ring.

Conversely, nucleophilic substitution typically occurs on the electron-deficient pyridine ring, with the 1- and 3-positions being the most reactive. gcwgandhinagar.comiust.ac.ir Halogens at the C1 position are particularly susceptible to nucleophilic displacement, a characteristic that is fundamental to the synthesis of 1-aminoisoquinolines. iust.ac.ir The amine group at the C1 position in this compound is a strong electron-donating group. This donation into the pyridine ring can influence subsequent reactions, potentially activating other positions within the heterocyclic ring towards electrophiles or modifying the basicity of the ring nitrogen. wikipedia.org

Impact of Isoquinoline Core Modifications on Chemical Behavior

Modifying the core isoquinoline structure, beyond simple substitution, provides a powerful strategy for tuning its chemical and pharmacological properties. researchgate.net These modifications can involve altering the oxidation state of the ring or fusing additional heterocyclic frameworks. nih.gov

One common modification is the formation of isoquinoline N-oxides . Oxidation of the basic nitrogen atom in the isoquinoline ring yields an N-oxide, which plays a key structural role in many natural alkaloids and pharmacologically active compounds. nih.gov This transformation alters the electronic distribution of the entire ring system, making certain positions more susceptible to either nucleophilic or electrophilic attack and can be a precursor for introducing other functional groups.

Another significant modification is the reduction of the pyridine ring to form 3,4-dihydroisoquinolines or 1,2,3,4-tetrahydroisoquinolines (THIQs). nih.govwikipedia.org The classical Bischler-Napieralski reaction, for instance, produces a 3,4-dihydroisoquinoline, which can then be dehydrogenated to the aromatic isoquinoline. wikipedia.org These reduced analogs adopt non-planar conformations, which can be critical for fitting into the three-dimensional binding sites of biological targets.

Furthermore, the isoquinoline core can be embedded within larger, more complex heterocyclic systems. For example, the fusion of a pyrrole (B145914) ring can lead to a pyrrolo-[2,1-a]isoquinoline core, a scaffold found in numerous chiral alkaloids that exhibit significant pharmacological activities. nih.gov Such structural elaborations are a key focus in synthetic methodology and total synthesis, aiming to generate novel molecular architectures with enhanced or entirely new chemical behaviors and therapeutic applications. nih.govacs.org

Comparative Analysis with Related Halogenated Isoquinoline Isomers

The specific placement of the bromine, fluorine, and amine groups on the isoquinoline scaffold is critical to the unique identity and properties of this compound. Comparing it with its isomers, where these functional groups are arranged differently, highlights the importance of regiochemistry in determining molecular characteristics.

The position of halogen atoms can significantly influence the conformation and intermolecular packing of molecules. nih.gov For example, a structural study of halogenated dihydroquinolines revealed that both the type of halogen and its position on the aromatic ring play a "starring role" in the compound's conformation. nih.gov This principle directly applies to isoquinoline isomers. Shifting the fluorine from C7 to another position, such as C5 or C8, would alter the electronic influence on the adjacent bromine and the rest of the molecule, likely affecting its reactivity and interaction with other molecules. rsc.org

Table 3: Comparison of Selected Halogenated Isoquinoline and Quinoline (B57606) Isomers

| Compound Name | CAS Number | Molecular Formula | Structural Difference from Target Compound |

| This compound | N/A | C₉H₆BrFN₂ | Target compound. |

| 6-Bromo-7-fluoroisoquinoline (B1374277) | 1258833-80-5 sigmaaldrich.com | C₉H₅BrFN | Lacks the 1-amine group. sigmaaldrich.com |

| 6-Bromo-7-fluoroisoquinolin-3-amine | 2143040-28-0 bldpharm.com | C₉H₆BrFN₂ | Amine group is at the C3 position instead of C1. bldpharm.com |

| 6-Bromo-1-chloro-7-fluoroisoquinoline (B1383113) | 1938129-37-3 | C₉H₄BrClFN | Contains a chlorine at C1 instead of an amine group. |

| 6-Bromo-7-fluoroquinoline | 127827-52-5 chemicalbook.com | C₉H₅BrFN | Is a quinoline isomer (nitrogen at position 1 of the fused rings). chemicalbook.com |

| 8-Bromo-5-fluoroquinoline | 917251-99-1 | C₉H₅BrFN | Quinoline isomer with different halogen positions. synquestlabs.com |

This comparative analysis underscores that even subtle changes in the arrangement of functional groups can lead to distinct chemical entities with different physicochemical properties and reactivity profiles. Each isomer represents a unique point in chemical space, emphasizing the precision required in synthetic chemistry to target a specific molecule for a desired application. nih.gov

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of substituted isoquinolines is well-documented, but the specific assembly of 6-Bromo-7-fluoroisoquinolin-1-amine presents an opportunity for methodological innovation. Current routes to similar structures often involve multi-step processes that may lack efficiency or sustainability. Future research should focus on developing more direct and environmentally benign synthetic pathways.

One promising avenue is the application of modern catalytic systems. For instance, rhodium-catalyzed annulation reactions have been successfully used for synthesizing functionalized isoquinolone derivatives. nih.gov Adapting such transition-metal-catalyzed reactions could provide a convergent and atom-economical route to the target molecule. Another area of exploration is the use of visible-light-mediated photocatalysis, which has been employed for the cascade arylcarboxylation/cyclization of acrylamides to form tetrahydroisoquinolinone structures under mild conditions. acs.org

Furthermore, mechanochemistry, such as ball milling, offers a solvent-free alternative for synthesizing heterocyclic compounds and has been successfully applied to the alkynylation of quinoline (B57606) N-oxides. acs.org Investigating these solid-state reaction methodologies could lead to a more sustainable synthesis of this compound and its precursors.

A comparative table of potential synthetic strategies is presented below.

| Methodology | Potential Advantages | Key Precursors/Reagents | Relevant Findings |

| Transition-Metal Catalysis | High efficiency, regioselectivity, and functional group tolerance. | Substituted benzamides and alkynes for Rh-catalyzed reactions; N-oxides for deoxygenative alkynylation. | Rh(III)-catalyzed [4+2]-annulation and Pd-catalyzed couplings (Suzuki, Sonogashira) have been effective for isoquinoline (B145761) derivatization. nih.gov |

| Visible-Light Photocatalysis | Mild reaction conditions, use of renewable energy sources, high functional group compatibility. | N-aryl/benzoyl acrylamides, CO₂, photocatalyst (e.g., fac-Ir(ppy)₃). | Enables cascade reactions to build complex isoquinoline-based scaffolds. acs.org |

| Mechanochemistry (Ball Milling) | Solvent-free, reduced waste, potentially faster reaction times. | Heterocyclic N-oxides, terminal alkynes. | Proven effective for C-H functionalization of heterocyclic N-oxides under solvent-free conditions. acs.org |

| Classical Cyclization Reactions | Well-established and understood procedures. | Substituted benzaldehydes, aminoacetaldehyde acetals (for Pomeranz-Fritsch type reactions). | Traditional methods like Bischler-Napieralski and Pomeranz-Fritsch provide foundational routes to the isoquinoline core. wikipedia.orgchemicalbook.com |

Advanced Spectroscopic Techniques for In-depth Characterization

While standard techniques such as ¹H and ¹³C NMR and mass spectrometry are fundamental for structural elucidation, the complexity of this compound warrants the use of more advanced spectroscopic methods for unambiguous characterization.

Two-dimensional NMR techniques, including COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be essential to definitively assign the proton and carbon signals, especially given the substitution pattern on the benzene (B151609) ring. For a related compound, 6-Bromo-1-chloro-7-fluoroisoquinoline (B1383113), such 2D techniques were noted as crucial for confirming substitution patterns. Furthermore, ¹⁹F NMR spectroscopy will be vital for probing the electronic environment of the fluorine atom, which can provide insights into intermolecular interactions.

High-Resolution Mass Spectrometry (HRMS) is necessary to confirm the elemental composition with high accuracy. Beyond standard mass determination, techniques like ion mobility-mass spectrometry (IM-MS) could be explored. IM-MS separates ions based on their size, shape, and charge, providing a collision cross-section (CCS) value. Predicted CCS values are available for similar compounds, suggesting a potential application for distinguishing between isomers and understanding the compound's three-dimensional structure in the gas phase. uni.lu

| Spectroscopic Technique | Information Gained | Relevance for this compound |

| 2D NMR (COSY, HSQC, HMBC) | Definitive assignment of ¹H and ¹³C signals; through-bond correlations. | Unambiguously determines the connectivity and confirms the specific substitution pattern on the isoquinoline scaffold. |

| ¹⁹F NMR | Information on the electronic environment of the fluorine atom. | Sensitive probe for studying molecular interactions and confirming fluorine incorporation. |

| High-Resolution Mass Spectrometry (HRMS) | Exact mass measurement and elemental formula confirmation. | Provides unequivocal validation of the molecular formula. |

| Ion Mobility-Mass Spectrometry (IM-MS) | Gas-phase conformation, collision cross-section (CCS). | Offers an additional dimension of characterization, helping to distinguish from potential isomers and providing insight into molecular shape. uni.lu |

Theoretical Predictions and Computational Design of Related Compounds

Computational chemistry offers powerful tools to predict the properties of this compound and to guide the design of new derivatives with desired characteristics. Density Functional Theory (DFT) is a particularly useful method for this purpose.

DFT calculations can be used to predict key molecular properties such as electronic structure, frontier molecular orbitals (HOMO/LUMO), and electrostatic potential maps. This information can help rationalize the compound's reactivity and potential interaction with biological targets. For instance, computational modeling has been used to predict reactive sites for halogenation on the isoquinoline core by analyzing electron density.

Furthermore, these theoretical models can be extended to design a virtual library of related compounds. By systematically modifying the substituents on the isoquinoline scaffold in silico, it is possible to predict how these changes will affect properties like binding affinity to a specific protein target or electronic properties relevant to materials science. This computational pre-screening can save significant time and resources by prioritizing the synthesis of the most promising candidates.

| Computational Method | Application | Predicted Outcomes |

| Density Functional Theory (DFT) | Calculation of electronic structure, molecular orbitals, and reactivity indices. | Prediction of reactive sites, dipole moment, and spectral properties; understanding of reaction mechanisms. nih.gov |

| Quantitative Structure-Activity Relationship (QSAR) | Modeling the relationship between chemical structure and biological activity. | Development of predictive models for the biological activity of newly designed analogs. |

| Molecular Docking | Simulating the interaction of the compound with a biological target (e.g., an enzyme). | Prediction of binding modes and estimation of binding affinity to guide drug design. |

Exploration of Derivatization Strategies for Expanding Chemical Space

The functional groups present in this compound provide multiple handles for chemical modification, allowing for a systematic exploration of the surrounding chemical space. The bromine atom, the amine group, and the isoquinoline ring itself are all sites for potential derivatization.

The bromine atom at the 6-position is particularly amenable to transition-metal-catalyzed cross-coupling reactions. Suzuki and Sonogashira couplings are powerful methods for forming new carbon-carbon bonds, enabling the introduction of a wide variety of aryl, heteroaryl, or alkynyl groups. nih.gov These reactions would generate a diverse library of analogs with modified steric and electronic properties.

The primary amine at the 1-position can be readily acylated, alkylated, or used in the formation of Schiff bases, providing access to a host of new derivatives. Additionally, the nitrogen atom of the isoquinoline ring can be quaternized to form isoquinolinium salts, which can then undergo reductive functionalization. nih.gov Such strategies significantly expand the range of accessible structures, which is a key step in developing structure-activity relationships (SAR) for potential applications in medicinal chemistry or materials science. nih.gov

| Derivatization Strategy | Target Site | Reagents/Conditions | Potential New Structures |

| Suzuki Coupling | C6-Br | Aryl/heteroaryl boronic acids, Pd catalyst, base. | 6-Aryl-7-fluoroisoquinolin-1-amines. |

| Sonogashira Coupling | C6-Br | Terminal alkynes, Pd/Cu catalysts, base. | 6-Alkynyl-7-fluoroisoquinolin-1-amines. nih.gov |

| N-Acylation/Alkylation | 1-NH₂ | Acyl chlorides, alkyl halides, base. | N-acylated and N-alkylated derivatives. |

| Reductive Functionalization | N2 (ring nitrogen) | Alkylation to form isoquinolinium salt, followed by reduction (e.g., with formic acid). | Functionalized tetrahydroisoquinolines. nih.gov |

Q & A

Q. What are the recommended synthetic routes for 6-bromo-7-fluoroisoquinolin-1-amine, and how do methodological choices influence yield and purity?

- Methodological Answer : Retrosynthetic analysis using AI-driven tools (e.g., Template_relevance models) can identify feasible one-step pathways. For example, coupling halogenated precursors (e.g., 2-bromo-4-fluoro-1-iodobenzene) with amine-containing intermediates under palladium catalysis (e.g., Pd(dba)₂/BINAP) has shown success for analogous isoquinoline derivatives .

- Critical Parameters : Solvent selection (e.g., CH₂Cl₂/MeOH mixtures), reaction temperature (60–100°C), and catalyst loading (5–10 mol%) significantly affect yield (50–92%) and purity (>95% by GC/HPLC) .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodological Answer :

- Structural Confirmation : High-resolution mass spectrometry (HRMS) and multinuclear NMR (¹H/¹³C, ¹⁹F) are essential. For example, ¹⁹F NMR can resolve fluorination patterns, while HRMS confirms molecular weight (expected: ~257.03 g/mol) .

- Purity Assessment : Combine GC with UV-HPLC (C18 column, acetonitrile/water gradient) to detect halogenated byproducts .

Advanced Research Questions

Q. How can contradictory data on the biological activity of this compound derivatives be resolved?

- Methodological Answer :

- Data Triangulation : Cross-validate results using orthogonal assays (e.g., in vitro kinase inhibition vs. cellular proliferation screens) .

- Source Analysis : Compare synthetic protocols (e.g., purity thresholds, solvent residues) and biological models (e.g., cell lines with varying expression of target receptors). For instance, discrepancies in IC₅₀ values may arise from impurities (>2% by HPLC) or off-target effects in receptor-diverse models .

Q. What experimental designs are optimal for studying structure-activity relationships (SAR) in fluorinated isoquinoline amines?

- Methodological Answer :

- Modular Synthesis : Systematically vary substituents (e.g., bromo vs. chloro, fluorination position) using parallel synthesis workflows .

- High-Throughput Screening : Pair with computational docking (e.g., AutoDock Vina) to correlate steric/electronic properties (e.g., logP, polar surface area) with target binding affinities .

- Case Example : Analogous studies on 7-chloroquinolin-4-amine derivatives revealed that halogen position impacts ATP-binding pocket interactions in kinase targets .

Q. How should researchers address stability challenges during long-term storage of this compound?

- Methodological Answer :

- Degradation Pathways : Monitor via accelerated stability studies (40°C/75% RH for 4 weeks). Fluorinated amines are prone to hydrolysis; lyophilization or storage under inert gas (N₂/Ar) at -20°C in amber vials is recommended .

- QC Protocols : Periodic HPLC-UV and LC-MS checks for dehalogenation or oxidation byproducts (e.g., loss of Br/F signals in HRMS) .

Contradiction Analysis & Methodological Pitfalls

Q. Why do computational predictions of reactivity for this compound sometimes conflict with experimental results?

- Methodological Answer :

- Model Limitations : AI-driven tools (e.g., Pistachio_ringbreaker) may underestimate steric hindrance from bromine/fluorine substituents. Experimental validation via kinetic studies (e.g., monitoring reaction intermediates by FTIR) is critical .

- Case Example : Predicted Suzuki coupling efficiency for brominated isoquinolines often diverges from actual yields due to π-π stacking interference in bulky intermediates .

Q. What strategies mitigate batch-to-batch variability in pharmacological assays involving this compound?

- Methodological Answer :

- Standardization : Use a single validated synthetic batch for all assays. Pre-screen via DSC (differential scanning calorimetry) to confirm crystallinity and polymorphism .

- Positive Controls : Include reference compounds (e.g., 4-methylisoquinolin-6-amine) to normalize assay readouts .

Research Design Frameworks

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.